molecular formula C9H7N3OS2 B3160152 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile CAS No. 866009-83-8

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile

Cat. No.: B3160152
CAS No.: 866009-83-8
M. Wt: 237.3 g/mol
InChI Key: ZNNLRWNWDYIAFN-UHFFFAOYSA-N
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Description

3-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene (2-thienyl) group at position 5 and a propanenitrile moiety at position 2. The nitrile group contributes to polarity and may influence intermolecular interactions.

Properties

IUPAC Name

3-(2-sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c10-4-2-5-12-9(14)13-8(11-12)7-3-1-6-15-7/h1,3,6H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLRWNWDYIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=S)O2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186568
Record name 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866009-83-8
Record name 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866009-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Oxadiazole/Thiadiazole Derivatives

Compound Name / Structure Key Substituents Heteroatoms (Core) Functional Groups Yield (%) Melting Point (°C) IR Data (cm⁻¹) Reference
This compound (Target) 2-Thienyl, propanenitrile O, S Thioxo, nitrile N/A N/A Nitrile (≈2270–2273)* N/A
1-{[5-(3,4-Dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylic acid (5g) 3,4-Dichlorophenyl, piperidine-carboxylic acid O, S Thioxo, carboxylic acid 49.55 181.3 3424 (O-H), 2941 (C-H)
3-[5-(5-Oxo-2-thioxoimidazolidin-1-yl)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl]propanenitrile (5a) Imidazolidinone, propanenitrile S, S Thioxo (x2), nitrile 56 162 2273 (C≡N), 1749 (C=O)
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (2a) 2-Hydroxyphenyl O, S Thioxo, hydroxyl N/A N/A N/A
3-Benzyl-5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (56) Indolyl, benzyl O, S Thioxo, indole N/A N/A N/A
2-(5-Benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone Benzyl, 4-fluorophenyl O, S Thioxo, ketone N/A N/A N/A

*Inferred from analogous nitrile-containing compounds in .

Key Differences and Implications

Heteroatom Composition

  • Target vs. 5a: The target compound contains an oxadiazole ring (O, N), while 5a features a thiadiazole core (S, N).
  • Target vs. 5g : Both share the oxadiazole-thioxo core, but 5g’s dichlorophenyl and piperidine-carboxylic acid substituents enhance steric bulk and hydrogen-bonding capacity, likely increasing melting points (181.3°C vs. ~162°C for thiadiazole analog 5a) .

Functional Group Effects

  • Nitrile Group : The propanenitrile moiety in the target compound and 5a introduces electron-withdrawing character, which may stabilize the oxadiazole/thiadiazole ring and influence reactivity. IR peaks at ~2273 cm⁻¹ confirm nitrile presence .
  • Thioxo vs.

Physicochemical Properties

  • Melting Points : Thienyl-substituted compounds (target) may exhibit lower melting points than dichlorophenyl derivatives (5g) due to reduced molecular symmetry and weaker intermolecular forces.
  • IR Spectroscopy : The nitrile stretching vibration (~2273 cm⁻¹) is consistent across nitrile-containing analogs, while thioxo groups typically absorb at 1175–1083 cm⁻¹ .

Biological Activity

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₉H₇N₃OS₂, with a CAS number of 866009-83-8. This compound features a thienyl moiety and an oxadiazole ring, which are significant for its biological activities .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various 1,3,4-oxadiazole derivatives, including those similar to this compound. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity against Gram-positive BacteriaActivity against Gram-negative BacteriaActivity against Fungi
3aModerateWeakModerate
4aStrongWeakWeak
5aStrongModerateStrong

The findings suggest that the presence of specific substituents on the oxadiazole ring can enhance antimicrobial efficacy .

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures to this compound have been tested against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that certain derivatives exhibited IC₅₀ values lower than conventional chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis
6bU-9371.50Cell cycle arrest
7cHeLa0.85Inhibition of HDAC activity

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells.
  • Antitubercular Activity : Some related compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile and its derivatives?

Answer:
The synthesis typically involves condensation reactions of thiosemicarbazides with substituted carboxylic acid derivatives. A representative approach includes:

Electrophilic substitution : Reaction of phenylisothiocyanate with 3-oxo-propionitriles under basic conditions to form thiazolidinone intermediates .

Cyclization : Chloroacetyl chloride is used to cyclize intermediates into the 1,3,4-oxadiazole-2-thione core .

Functionalization : Introduction of the 2-thienyl group via aromatic aldehyde condensation or nucleophilic substitution .

  • Example: Refluxing 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione with acetyl chloride in glacial acetic acid yields acetylated derivatives .

Basic: How are structural and purity characteristics validated for this compound?

Answer:
Characterization employs a combination of analytical techniques:

  • Spectroscopy :
    • 1H/13C NMR confirms substituent integration and electronic environments (e.g., thioxo groups at δ 160–170 ppm in 13C NMR) .
    • IR identifies functional groups (C=S stretching at ~1431 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C31H25N7O6S with 59.70% C, 4.04% H, 15.72% N) .
  • Chromatography : TLC (methanol:chloroform, 1:9) ensures purity .

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Answer:

  • Agar diffusion (cup-plate method) : Tests antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with ciprofloxacin as a standard .
  • Antifungal screening : Measures inhibition zones against Candida albicans using clotrimazole controls .
  • Minimum inhibitory concentration (MIC) : Quantifies potency; derivatives with 2-thienyl substituents show MIC values ≤25 µg/mL, comparable to standards .

Advanced: How do structural modifications influence biological activity?

Answer:
Substituent effects are critical:

Position Substituent Activity Trend Mechanistic Insight
5-position2-ThienylEnhanced antimicrobial activityImproved membrane permeability via lipophilic π-π interactions .
3-positionPropanenitrileModerate cytotoxicityNitrile group enhances metabolic stability but may reduce solubility .
2-ThioxoS atomROS/NO inhibitionThiol groups act as radical scavengers, reducing oxidative stress .

Derivatives with chloro or methyl groups at the arylidene position exhibit superior anti-inflammatory activity (e.g., 80% ROS inhibition at 10 µM) .

Advanced: How can researchers resolve discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • Validation steps :
    • Molecular docking : Compare binding affinities of predicted targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) with experimental MIC values .
    • ADME profiling : Reconcile in silico permeability (e.g., LogP >3) with poor in vitro solubility by introducing polar groups (e.g., –OH or –COOH) .
    • Dose-response curves : Identify non-linear correlations between computational IC50 and observed MIC to refine QSAR models .

Advanced: What strategies optimize pharmacokinetic properties while retaining efficacy?

Answer:

  • Scaffold hopping : Replace the oxadiazole ring with triazole or thiadiazole to improve metabolic stability .
  • Prodrug design : Mask the nitrile group as a phosphate ester to enhance oral bioavailability .
  • Co-crystallization : Improve solubility via salt formation (e.g., sodium or hydrochloride salts) without altering the thioxo pharmacophore .

Advanced: How is computational modeling integrated into SAR studies for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electron distribution to predict reactive sites for electrophilic substitution (e.g., C5 of oxadiazole) .
  • Molecular dynamics simulations : Model interactions with bacterial membranes to rationalize 2-thienyl’s role in disrupting lipid bilayers .
  • Pharmacophore mapping : Identifies essential features (thioxo, nitrile, planar aryl groups) for dual COX/LOX inhibition in anti-inflammatory derivatives .

Advanced: What analytical techniques address stability challenges in aqueous solutions?

Answer:

  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of nitrile to amide) under physiological pH .
  • Accelerated stability testing : Exposes compounds to 40°C/75% RH for 4 weeks; formulations with cyclodextrin inclusion complexes show <5% degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile

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